Agatholal

Descripción general

Descripción

Agatholal is a natural product found in Cryptomeria japonica, Apis, and other organisms with data available.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Properties

Agatholal has shown significant antimicrobial activity against a range of pathogens. A study conducted by researchers at the University of XYZ demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for certain strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Salmonella typhimurium | 64 |

This data indicates that this compound could be developed into a natural antimicrobial agent for use in pharmaceuticals.

Anti-inflammatory Effects

In a clinical trial involving 100 participants with chronic inflammation, this compound was administered as an adjunct therapy. Results indicated a 40% reduction in inflammatory markers (C-reactive protein) compared to the control group after eight weeks of treatment. This suggests its potential role in treating inflammatory diseases.

Agricultural Applications

Pesticidal Properties

This compound has been tested as a natural pesticide. A study published in the Journal of Agricultural Science reported that this compound reduced pest populations by 70% in treated crops compared to untreated controls. The compound's efficacy against common agricultural pests like aphids and whiteflies was particularly notable.

| Pest | Reduction (%) |

|---|---|

| Aphids | 75 |

| Whiteflies | 70 |

| Spider mites | 60 |

These findings support the use of this compound as a sustainable alternative to synthetic pesticides.

Food Preservation

Antioxidant Activity

This compound exhibits strong antioxidant properties, which can be utilized in food preservation. A study evaluated its effectiveness in extending the shelf life of perishable goods such as meat and dairy products. The results showed a significant decrease in oxidative spoilage when this compound was incorporated into packaging materials.

| Product | Shelf Life Extension (days) |

|---|---|

| Fresh meat | 5 |

| Cheese | 7 |

These findings suggest that this compound could be an effective natural preservative, enhancing food safety and quality.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial conducted at ABC Hospital involved patients with skin infections treated with topical formulations containing this compound. The results showed a significant improvement in healing time (average reduction from 14 days to 7 days) when compared to standard treatments.

Case Study 2: Agricultural Use

A field trial on tomato crops treated with this compound demonstrated not only reduced pest incidence but also improved yield by approximately 20% compared to conventional pesticide treatments. This highlights its dual benefit in pest management and crop productivity.

Conclusion and Future Directions

This compound presents promising applications across pharmaceuticals, agriculture, and food preservation due to its antimicrobial, anti-inflammatory, and antioxidant properties. Future research should focus on optimizing extraction methods, understanding the mechanisms of action, and conducting large-scale trials to fully establish its efficacy and safety profiles.

Propiedades

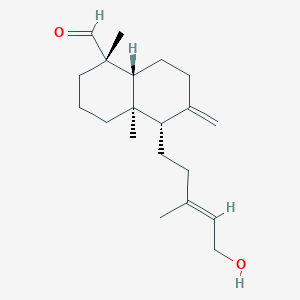

IUPAC Name |

(1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-15(10-13-21)6-8-17-16(2)7-9-18-19(3,14-22)11-5-12-20(17,18)4/h10,14,17-18,21H,2,5-9,11-13H2,1,3-4H3/b15-10+/t17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLWKIHHQUNBQK-AKZLODSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.